4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide
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Overview
Description
4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide is a complex organic compound with the molecular formula C26H27N5O3S. This compound is known for its unique structure, which includes a phthalazinyl group, a tert-butylsulfamoyl group, and a benzamide group. It has a molecular weight of 489.594 g/mol .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phthalazinyl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butylsulfamoyl group: This step involves the reaction of the phthalazinyl intermediate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the benzamide moiety: The final step involves the coupling of the intermediate with 4-aminobenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric site, or it may modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-methylbenzamide: Similar structure but with an additional methyl group on the benzamide moiety.
4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-ethylbenzamide: Similar structure but with an ethyl group on the benzamide moiety.
Uniqueness
The uniqueness of 4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[[4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-16-9-10-18(15-22(16)35(33,34)31-26(2,3)4)23-20-7-5-6-8-21(20)25(30-29-23)28-19-13-11-17(12-14-19)24(27)32/h5-15,31H,1-4H3,(H2,27,32)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNDDHYYSRCZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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